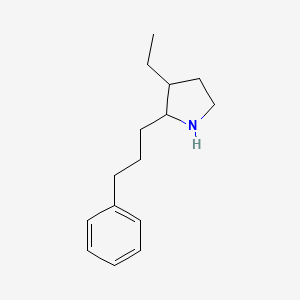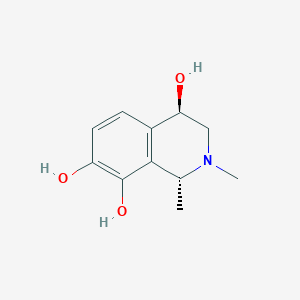![molecular formula C10H9NO5 B12869257 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s unique structure, which includes a benzene ring fused to an oxazole ring, makes it a valuable scaffold for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with thiourea at 200°C for 2 hours to produce benzoxazole-2-thiol, which is then reacted with methyl chloroacetate in methanol under reflux conditions for 6 hours . Another method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the efficiency and selectivity of the reactions . Flow synthesis techniques, which involve continuous flow reactors, are also utilized to improve safety and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Oxidizing agents such as potassium permanganate and chrome acid can open the oxazole ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the electron-deficient carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chrome acid, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and carboxy(hydroxy)methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-(6-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-3-6-7(4-5)16-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
Clave InChI |
SFVWRWNTZBUXPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


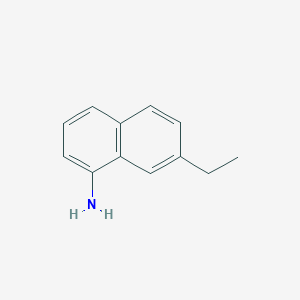
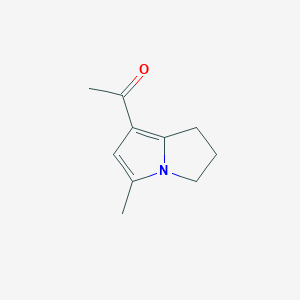
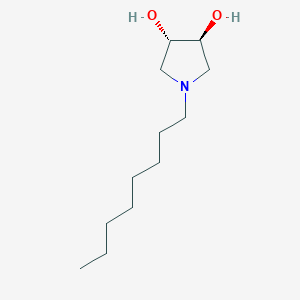
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

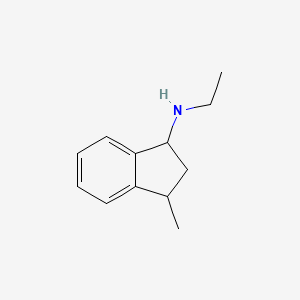
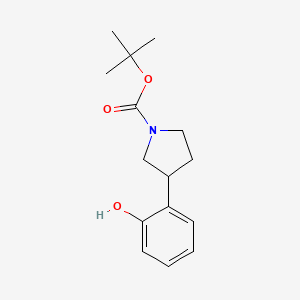
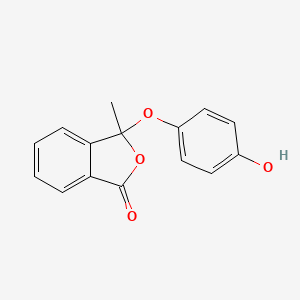
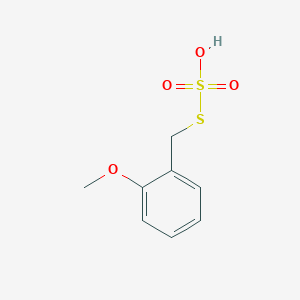
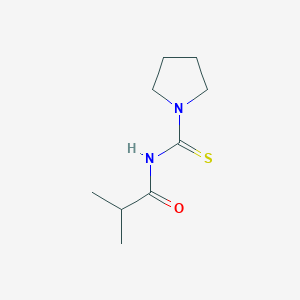
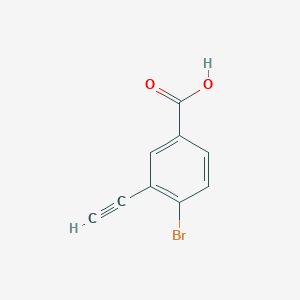
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
